3-(3-Oxobutanamido)benzene-1-sulfonic acid
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Overview
Description
3-(3-Oxobutanamido)benzene-1-sulfonic acid is an organic compound that belongs to the class of sulfonic acids It is characterized by the presence of a sulfonic acid group (-SO3H) attached to a benzene ring, which is further substituted with an amide group and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Oxobutanamido)benzene-1-sulfonic acid typically involves the sulfonation of benzene derivatives. One common method is the electrophilic aromatic substitution reaction, where benzene is treated with sulfur trioxide (SO3) in the presence of fuming sulfuric acid. This reaction produces benzenesulfonic acid, which can then be further modified to introduce the amide and ketone groups .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale sulfonation processes using continuous reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
3-(3-Oxobutanamido)benzene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the benzene ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce alcohols .
Scientific Research Applications
3-(3-Oxobutanamido)benzene-1-sulfonic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug precursor.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-(3-Oxobutanamido)benzene-1-sulfonic acid involves its interaction with molecular targets through its functional groups. The sulfonic acid group can participate in hydrogen bonding and ionic interactions, while the amide and ketone groups can engage in various chemical reactions. These interactions influence the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: Lacks the amide and ketone groups, making it less versatile in certain reactions.
4-Aminobenzenesulfonic acid: Contains an amino group instead of the amide and ketone groups, leading to different reactivity.
3-Nitrobenzenesulfonic acid: Contains a nitro group, which affects its chemical properties and applications
Uniqueness
3-(3-Oxobutanamido)benzene-1-sulfonic acid is unique due to the presence of both amide and ketone groups, which provide additional sites for chemical modification and enhance its reactivity. This makes it a valuable compound for various synthetic and research applications .
Properties
CAS No. |
35354-89-3 |
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Molecular Formula |
C10H11NO5S |
Molecular Weight |
257.27 g/mol |
IUPAC Name |
3-(3-oxobutanoylamino)benzenesulfonic acid |
InChI |
InChI=1S/C10H11NO5S/c1-7(12)5-10(13)11-8-3-2-4-9(6-8)17(14,15)16/h2-4,6H,5H2,1H3,(H,11,13)(H,14,15,16) |
InChI Key |
PUMBCOJMQGIIEW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)NC1=CC(=CC=C1)S(=O)(=O)O |
Origin of Product |
United States |
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